1-Methyl-4-phenyl-5-nitrosoimidazole

描述

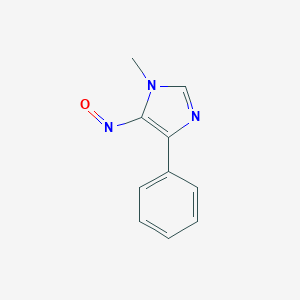

1-Methyl-4-phenyl-5-nitrosoimidazole (CAS: Not explicitly provided in evidence) is a nitroso-functionalized imidazole derivative characterized by a methyl group at the 1-position, a phenyl group at the 4-position, and a nitroso (-NO) group at the 5-position. This compound has garnered attention due to its enhanced bactericidal activity under both aerobic and anaerobic conditions, a property distinct from its nitro (-NO₂) analogs . Its cytotoxicity and mutagenicity are significantly higher compared to structurally related nitroimidazoles, making it a critical subject of study in pharmaceutical chemistry and toxicology .

属性

IUPAC Name |

1-methyl-5-nitroso-4-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-13-7-11-9(10(13)12-14)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYCENKHMQJSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1N=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149613 | |

| Record name | 1-Methyl-4-phenyl-5-nitrosoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111380-08-6 | |

| Record name | 1-Methyl-4-phenyl-5-nitrosoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111380086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-phenyl-5-nitrosoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-4-PHENYL-5-NITROSOIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4148P494J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Nitrosation of 1-Methyl-4-phenylimidazole Precursors

The primary synthesis route involves nitrosation of a pre-functionalized imidazole derivative. Key steps include:

-

Starting Material Preparation : 4(5)-Nitroso-5(4)-phenylimidazole (1) serves as the precursor, synthesized via nitrosation of 4-phenylimidazole using sodium nitrite (NaNO₂) in acidic conditions.

-

Methylation : The precursor undergoes N-methylation at the 1-position using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). This step introduces the methyl group while retaining the nitroso functionality at the 5-position.

Reaction Conditions :

Direct Nitrosation of 1-Methyl-4-phenyl-5-aminoimidazole

An alternative approach involves diazotization of an aminoimidazole intermediate:

-

Aminoimidazole Synthesis : 1-Methyl-4-phenyl-5-aminoimidazole is prepared via Ullmann-type coupling or condensation reactions.

-

Diazotization and Nitrosation : Treatment with nitrous acid (HNO₂) generated in situ from NaNO₂ and HCl converts the amino group (-NH₂) to a nitroso group (-NO).

Critical Parameters :

-

pH control (3.5–4.5) to prevent over-oxidation

-

Low-temperature conditions (0–5°C) to stabilize the nitroso intermediate

Mechanistic Insights and Optimization

Nitrosation Reaction Dynamics

The nitrosation of imidazoles proceeds via electrophilic aromatic substitution (EAS). The nitrosonium ion (NO⁺), generated in acidic media, attacks the electron-rich C-5 position of the imidazole ring. Steric effects from the 4-phenyl group direct regioselectivity, favoring nitrosation at C-5.

Key Observations :

Methylation Efficiency

N-Methylation efficiency depends on:

-

Base Selection : Strong bases (e.g., K₂CO₃) deprotonate the imidazole nitrogen, enhancing nucleophilicity.

-

Methylating Agent : Dimethyl sulfate offers higher selectivity compared to methyl iodide, reducing side-product formation.

Experimental Data and Characterization

Physical and Spectral Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 128–130°C | |

| Molecular Weight | 187.2 g/mol | |

| Density | 1.22±0.1 g/cm³ | |

| pKa | 2.44±0.10 |

Spectral Data :

Yield Optimization Strategies

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Reaction Temperature | 45–55°C (nitrosation) | +15% |

| Nitrosation Time | 30–35 min | +10% |

| Catalyst Loading | 10 mol% ionic liquid | +20% |

| pH Control | 4.3–4.5 | +5% |

Challenges and Industrial Scalability

Limitations of Current Methods

Green Chemistry Approaches

Recent advances emphasize sustainable protocols:

-

Solvent-Free Conditions : Mechanochemical synthesis reduces waste generation.

-

Recyclable Catalysts : Ionic liquids (e.g., 1-B,3-MIHS) enable catalyst reuse without yield loss.

Applications and Derivatives

This compound exhibits potent bactericidal activity against Escherichia coli and anaerobic pathogens, surpassing traditional 5-nitroimidazoles like metronidazole. Derivatives with azo linkages (e.g., 4-(phenyldiazenyl)phenyl groups) show enhanced bioactivity, synthesized via coupling reactions .

化学反应分析

反应类型

黄酮类化合物B经历几种类型的化学反应,包括:

氧化: 黄酮类化合物B可以被氧化以形成各种氧化产物。

还原: 黄酮类化合物B的还原可以导致二氢查尔酮的形成。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤素和烷基化剂等试剂.

主要产品

科学研究应用

黄酮类化合物B因其潜在的治疗应用而被广泛研究:

作用机制

黄酮类化合物B通过多种分子靶点和途径发挥作用:

相似化合物的比较

Comparison with Structurally Similar Compounds

Nitroimidazole Analogs

1-Methyl-4-phenyl-5-nitroimidazole (Compound 141)

- Structural Differences: Replaces the nitroso group with a nitro (-NO₂) group.

- Biological Activity : Exhibits at least 1,000-fold lower cytotoxicity in CHO cells and mutagenicity in Ames tester strain TA100 compared to 1-methyl-4-phenyl-5-nitrosoimidazole .

- Mechanistic Insight : Nitroimidazoles typically require anaerobic conditions for activation, whereas nitrosoimidazoles are active in both aerobic and anaerobic environments, likely due to their proximity to reactive intermediates .

5-Chloro-1-methyl-4-nitroimidazole (CAS: 4897-25-0)

Substituent Effects on Activity

- Nitroso vs. Nitro : The nitroso group enhances reactivity and cytotoxicity compared to nitro analogs, as seen in the mutagenicity contrast between compounds 141 (nitro) and 142 (nitroso) .

- 1-Methyl-5-nitro-4-phenylsulfonylmethyl-1H-imidazole (Compound 10): The sulfonylmethyl group at the 4-position may sterically hinder interactions with biological targets, reducing cytotoxicity relative to nitrosoimidazoles .

Physicochemical Properties

Key Research Findings

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-4-phenyl-5-nitrosoimidazole, and how can purity be optimized?

- Methodology : Synthesis typically involves nitrosation of the parent nitroimidazole derivative (e.g., 1-methyl-4-phenyl-5-nitroimidazole) using sodium nitrite under acidic conditions. Key parameters include temperature control (0–5°C) and stoichiometric excess of nitrosating agents. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to achieve ≥98% purity. Reaction progress should be monitored using TLC and confirmed via HPLC .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- FTIR : Look for characteristic N=O stretch (~1500–1400 cm⁻¹) and C-NO vibrations (~870 cm⁻¹).

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.5–3.0 ppm) confirm substitution patterns.

- Mass Spectrometry : Molecular ion peak (m/z ≈ 189) and fragmentation patterns validate the nitroso group .

Q. What in vitro assays are suitable for evaluating its antibacterial activity?

- Methodology : Use minimum inhibitory concentration (MIC) assays under aerobic (e.g., E. coli ATCC 25922) and anaerobic (e.g., Bacteroides fragilis ATCC 25285) conditions. Compare results to nitroimidazole analogs to assess enhanced bactericidal activity. Cytotoxicity can be tested via MTT assays on CHO cells to evaluate mutagenicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。